REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.CC1(C)C(C)(C)OB([C:15]2[CH:16]=[N:17][NH:18][CH:19]=2)O1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH:17]1[CH:16]=[C:15]([C:2]2[S:3][CH:4]=[CH:5][N:6]=2)[CH:19]=[N:18]1 |f:2.3.4,^1:40,42,61,80|
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Name
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|
Quantity
|
1 g
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Type
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reactant
|
Smiles
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BrC=1SC=CN1
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Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
|
|
Quantity
|
17.3 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
7 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was purged with argon for 15 min
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Duration
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15 min
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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ADDITION
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Details
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diluted with water (100 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine solution (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solvent was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (60-120μ; 50% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |